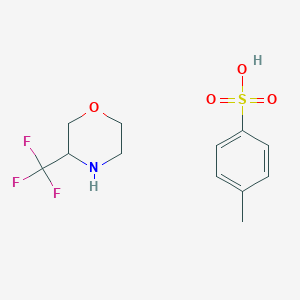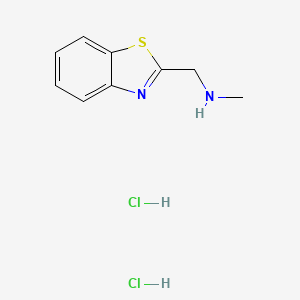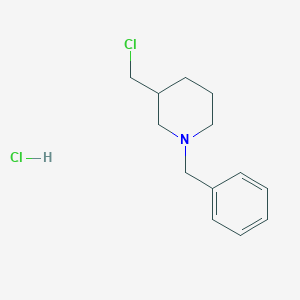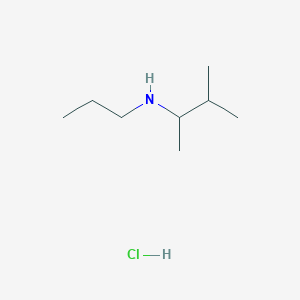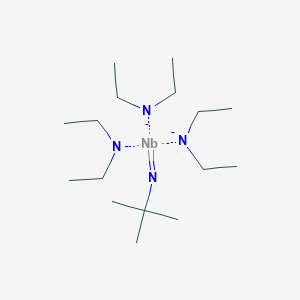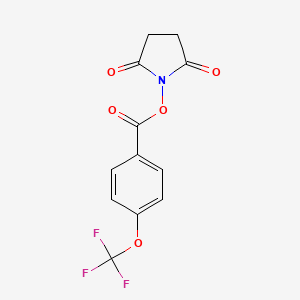
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyrrolidinone ring and a trifluoromethoxy-substituted benzoate group, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins, modifying their function .
Mode of Action
It’s worth noting that similar compounds have been shown to modify proteins, such as antibodies . This modification can alter the function of the protein, potentially leading to therapeutic effects.
Pharmacokinetics
A structurally similar compound has been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could have good bioavailability, although further studies are needed to confirm this.
Result of Action
Similar compounds have been shown to enhance the production of monoclonal antibodies in cell cultures . This suggests that the compound could have potential applications in biotechnology and medicine.
Biochemical Analysis
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 isoforms such as CYP3A4, CYP2D6, and CYP2C9 . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in metabolic pathways and biochemical processes. Additionally, this compound has been observed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels , which further highlights its role in biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . These effects are indicative of its potential therapeutic applications in pain management and neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s mechanism of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition is crucial for its anticonvulsant and antinociceptive activities. Additionally, this compound has been shown to have high metabolic stability on human liver microsomes and negligible hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high metabolic stability, which ensures its prolonged activity in biochemical assays . Studies have shown that it maintains its efficacy over extended periods, making it a reliable candidate for long-term biochemical research. Additionally, the compound’s stability and degradation profile have been well-documented, indicating minimal degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticonvulsant and antinociceptive activities . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in preclinical studies. The median effective dose (ED50) and median toxic dose (TD50) values provide insights into the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 isoforms . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall biochemical processes. The compound’s high metabolic stability on human liver microsomes further underscores its potential for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure the compound’s effective localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution profile is crucial for understanding its pharmacokinetics and optimizing its dosage regimen.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with 4-(trifluoromethoxy)benzoic acid. This reaction is often carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized benzoate derivatives.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, such as anticonvulsant and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl benzoate: Similar structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains a pyrrole ring and is used in monoclonal antibody production.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid structure with anticonvulsant properties.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO5/c13-12(14,15)20-8-3-1-7(2-4-8)11(19)21-16-9(17)5-6-10(16)18/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYMLBSRTQJCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)
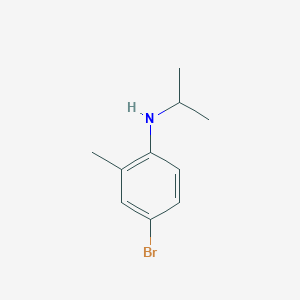

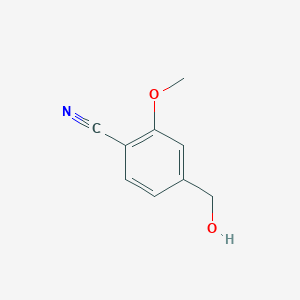
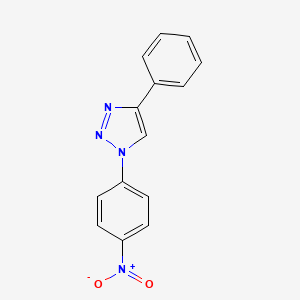
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B3115568.png)
![tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B3115588.png)
![(7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid](/img/structure/B3115600.png)
